molecular formula C19H20O5 B2480754 (2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 331821-57-9

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2480754
CAS No.: 331821-57-9
M. Wt: 328.364
InChI Key: MXEQQHXGAJDGJY-MDZDMXLPSA-N
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Description

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.364. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-16-8-6-5-7-14(16)15(20)10-9-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEQQHXGAJDGJY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits various biological activities, including anticancer properties, which have been explored in multiple studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

PropertyValue
Molecular FormulaC19H20O5
Molecular Weight320.36 g/mol
Density1.148 ± 0.06 g/cm³ (Predicted)
Boiling Point493.6 ± 45.0 °C (Predicted)
Flash PointNot reported
  • Inhibition of Tubulin Polymerization :
    • The compound has been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines .
  • Induction of Apoptosis :
    • Studies indicate that this compound induces apoptosis through intrinsic pathways. This is characterized by mitochondrial depolarization and activation of caspases .
  • Cell Cycle Arrest :
    • The compound has been observed to cause G2/M phase arrest in cancer cells, significantly increasing the population of cells in this phase compared to untreated controls .

Anticancer Activity

The anticancer efficacy of this compound has been assessed against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa38Inhibition of tubulin polymerization and apoptosis
A54943Induction of G2/M arrest and apoptosis
MDA-MB-231>10Reduced potency compared to other lines
HT-2930Similar mechanisms as above

Study 1: Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that this compound exhibited potent antiproliferative effects with IC50 values ranging from 30 µM to 43 µM across different cell types. The compound was particularly effective against HeLa and A549 cells, showcasing its potential as a chemotherapeutic agent .

Study 2: Apoptosis Induction

In another investigation focusing on MCF-7 breast cancer cells, the compound significantly increased the percentage of early and late apoptotic cells when compared to untreated controls. The study utilized Annexin V/Propidium Iodide staining to quantify apoptosis and revealed that the compound stimulated caspase-3/7 activation, confirming its role in promoting programmed cell death .

Scientific Research Applications

Pharmacological Applications

2.1 Antioxidant Activity

Chalcone derivatives are well-known for their antioxidant properties. Studies have indicated that (2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrates significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2.2 Anticancer Properties

Research has shown that chalcones can inhibit the proliferation of various cancer cell lines. Specifically, this compound has been evaluated for its cytotoxic effects against breast cancer cells. In vitro studies suggest that this compound induces apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further anticancer drug development .

2.3 Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound in the development of new antimicrobial agents .

Synthesis and Characterization

3.1 Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. Various synthetic routes have been explored to optimize yield and purity:

  • Base-Catalyzed Condensation : Utilizing sodium hydroxide or potassium hydroxide to facilitate the reaction between 2-methoxyacetophenone and 3,4,5-trimethoxybenzaldehyde.
  • Solvent-Free Methods : Recent advancements include solvent-free reactions that enhance environmental sustainability while maintaining high yields .

Industrial Applications

4.1 Pharmaceutical Industry

Given its diverse biological activities, this compound is being investigated for potential incorporation into pharmaceutical formulations aimed at treating oxidative stress-related diseases and various cancers.

4.2 Cosmetic Industry

Due to its antioxidant properties, this compound may also find applications in cosmetic formulations designed to protect skin from oxidative damage caused by environmental stressors .

Case Studies

Study Title Objective Findings
Antioxidant Efficacy of ChalconesEvaluate antioxidant potentialSignificant free radical scavenging activity observed
Cytotoxic Effects on Breast Cancer CellsAssess anticancer propertiesInduced apoptosis in MCF-7 cell line; potential for drug development
Antimicrobial Activity AssessmentTest against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria

Chemical Reactions Analysis

Cyclization Reactions

The α,β-unsaturated ketone undergoes cyclization with nucleophiles like hydrazines to form pyrazoline derivatives , which are pharmacologically relevant ( ).

Mechanism :

  • Nucleophilic attack : Hydrazine attacks the carbonyl carbon.

  • Cyclization : Intramolecular addition forms a five-membered ring.

  • Acylation : Acetic or propionic anhydride modifies the pyrazoline’s N-1 position ( ).

Example:

  • Reagent : Hydrazine hydrate + acetic acid

  • Product : N-acetyl-4,5-dihydropyrazoline derivative

  • Yield : 50–82% ( )

Oxidation and Reduction

The compound’s conjugated system participates in redox reactions:

Oxidation

  • Double bond epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, though yields are moderate (≤60%) due to steric hindrance from methoxy groups ( ).

  • Carbonyl oxidation : Strong oxidants (e.g., KMnO₄) may cleave the ketone backbone, but this is rarely pursued due to structural degradation ( ).

Reduction

  • Catalytic hydrogenation : H₂/Pd-C reduces the double bond to a single bond, yielding a saturated ketone ( ).

  • Selective reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol without affecting the double bond ( ).

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution:

Methoxy-Directed Reactions

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the 2-methoxyphenyl ring ( ).

  • Halogenation : Br₂/FeBr₃ adds bromine to the 3,4,5-trimethoxyphenyl ring ( ).

Steric Effects

  • The 3,4,5-trimethoxyphenyl group’s steric bulk limits substitution at its ortho positions ( ).

Table 2: Biological Activity of Reaction Products

DerivativeActivity (IC₅₀)TargetSource
Pyrazoline-acetyl0.39 μM (MCF-7 cells)Tubulin polymerization
Saturated ketoneInactiveN/A
EpoxideModerate cytotoxicityDNA intercalation

Key Insights:

  • Pyrazoline derivatives exhibit enhanced anticancer activity compared to the parent chalcone ( ).

  • Methoxy group removal (e.g., via demethylation) reduces bioactivity, highlighting their role in target binding ( ).

Table 3: Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield
CyclizationNH₂NH₂, AcOHN-Acetylpyrazoline50–82%
Oxidationm-CPBA, CH₂Cl₂Epoxide≤60%
ReductionH₂/Pd-C, EtOHSaturated ketone75–90%
NitrationHNO₃/H₂SO₄, 0°CNitrochalcone45%

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